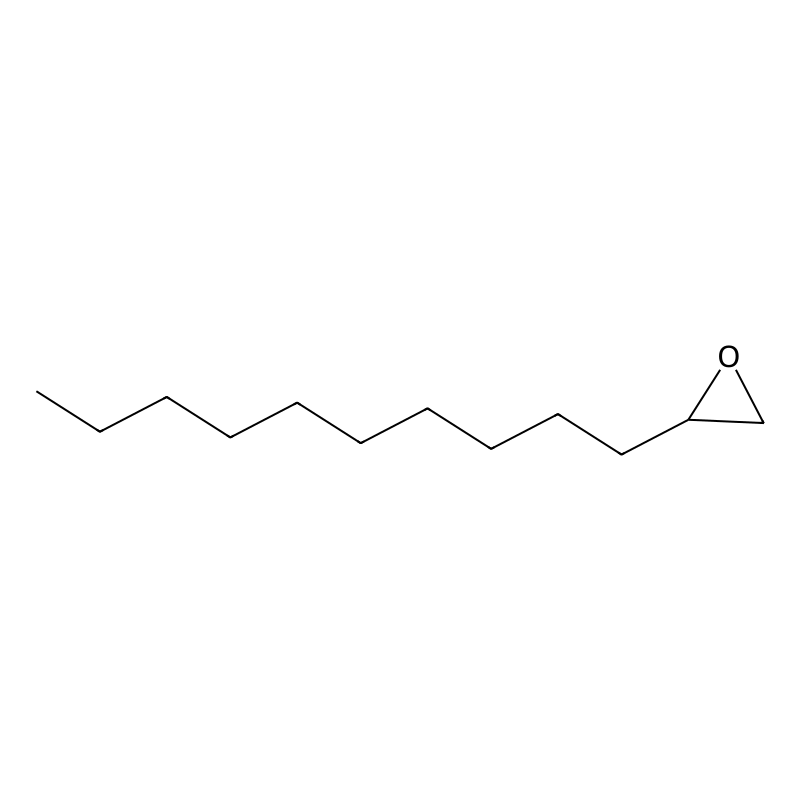

1,2-Epoxydodecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1,2-Epoxydodecane (CAS 2855-19-8) is a linear, 12-carbon aliphatic terminal epoxide that serves as a critical reactive intermediate, reactive diluent, and monomer in advanced chemical manufacturing. Characterized by its highly strained three-membered oxirane ring situated at the terminal position of a hydrophobic dodecyl chain, it is a colorless liquid at room temperature with a boiling point of approximately 124–125 °C at 15 mmHg. In industrial procurement, it is primarily valued for its dual functionality: the terminal epoxide enables highly efficient nucleophilic ring-opening and copolymerization, while the C10 alkyl tail imparts significant hydrophobicity, free volume, and viscosity-reducing properties to downstream formulations. It is heavily utilized in the synthesis of low-Tg polycarbonates, regioselective chlorohydrins, and as a zero-VOC reactive diluent in high-performance epoxy resins [1].

Generic substitution of 1,2-epoxydodecane with shorter-chain aliphatic epoxides (like 1,2-epoxyhexane) or internal isomers (like 2,3-epoxydodecane) frequently results in process failures or degraded material performance. Substituting with internal epoxides drastically reduces ring-opening regioselectivity, leading to inseparable product mixtures rather than pure target derivatives [1]. Furthermore, attempting to use shorter-chain terminal epoxides in polymer synthesis alters the steric environment, which not only decreases the selectivity toward linear polycarbonates in favor of unwanted cyclic carbonates, but also fails to provide the necessary free volume required to achieve low glass transition temperatures (Tg) in flexible rubbers and sealants [2]. Consequently, 1,2-epoxydodecane cannot be swapped for generic analogs without compromising yield, purity, and the thermomechanical properties of the final product.

Regioselectivity in Halogenative Ring-Opening

When subjected to titanium-mediated ring-opening, 1,2-epoxydodecane demonstrates strict regiocontrol compared to its internal isomer, 2,3-epoxydodecane. Utilizing TiCl4 in CH2Cl2, 1,2-epoxydodecane exclusively yields the C-2 attack chlorohydrin product, and with TiCl(O-i-Pr)3 in DMF, it selectively yields the C-1 attack product. In stark contrast, the internal 2,3-epoxydodecane exhibits little to no regioselectivity under identical conditions, producing complex, difficult-to-separate mixtures [1].

| Evidence Dimension | Regioselectivity of ring-opening to chlorohydrins |

| Target Compound Data | Exclusive C-1 or C-2 product formation depending on catalyst |

| Comparator Or Baseline | 2,3-Epoxydodecane (internal isomer): Little to no regioselectivity (mixed isomers) |

| Quantified Difference | >99% regioselectivity vs. non-selective mixture |

| Conditions | TiCl4 in CH2Cl2 or TiCl(O-i-Pr)3 in DMF at room temperature |

Buyers synthesizing specific dodecyl-chlorohydrins or amino alcohols must procure the terminal 1,2-epoxide to avoid the costly and complex downstream separation of isomers.

Linear Polycarbonate Selectivity in CO2 Copolymerization

In the synthesis of CO2-based polycarbonates, the chain length of the aliphatic epoxide directly impacts the selectivity toward the desired linear polymer versus the cyclic carbonate byproduct. At 45 °C, 1,2-epoxydodecane achieves a remarkable 95% selectivity for linear poly(1,2-dodecene carbonate). Under the same conditions, the shorter-chain 1,2-epoxyhexane achieves only 77% selectivity, with a significantly higher fraction of cyclic carbonate waste. The increased steric bulk of the C12 chain is hypothesized to hamper the intramolecular ring closure that leads to cyclic byproducts[1].

| Evidence Dimension | Selectivity towards linear polycarbonate vs. cyclic carbonate |

| Target Compound Data | 95% selectivity for linear polycarbonate |

| Comparator Or Baseline | 1,2-Epoxyhexane (C6 analog): 77% selectivity |

| Quantified Difference | 18% absolute increase in linear polymer selectivity |

| Conditions | Copolymerization with CO2 at 45 °C using an aluminum complex catalyst |

Procuring the C12 epoxide maximizes polymer yield and minimizes cyclic carbonate waste when engineering low-Tg, flexible CO2-based polycarbonates.

Glass Transition Temperature (Tg) Control in Elastic Rubbers

The length of the aliphatic side chain in epoxide monomers directly dictates the thermomechanical properties of the resulting polymers. Polycarbonates synthesized from 1,2-epoxydodecane exhibit significantly lower glass transition temperatures (Tg) compared to those derived from shorter-chain analogs like 1,2-epoxyhexane. The extended C10 alkyl tail of 1,2-epoxydodecane increases the free volume between polymer chains, reducing dipolar interactions and resulting in a polymer that acts as a low-viscosity fluid at room temperature, potentially exhibiting liquid crystal behavior [1].

| Evidence Dimension | Glass transition temperature (Tg) and ambient state |

| Target Compound Data | Poly(1,2-dodecene carbonate): Low Tg, low-viscosity fluid at room temperature |

| Comparator Or Baseline | Poly(1,2-hexene carbonate): Higher Tg, more rigid structure |

| Quantified Difference | Monotonic decrease in Tg as chain length increases from C6 to C12 |

| Conditions | Thermomechanical evaluation of CO2-epoxide copolymers |

Allows polymer chemists to precisely tune the flexibility and thermal operating window of elastic rubbers and sealants by selecting the C12 monomer over shorter analogs.

Formulation Flowability via Reactive Dilution

In structural adhesives and coatings, high-viscosity epoxy resins often require dilution to achieve workable flow characteristics. 1,2-Epoxydodecane serves as a monofunctional reactive diluent that lowers the viscosity of the uncured mixture. Unlike volatile organic solvents that evaporate and cause shrinkage, the terminal epoxide group of 1,2-epoxydodecane ensures it is covalently incorporated into the cross-linked network during curing. This provides a distinct advantage over non-reactive diluents by maintaining the mechanical integrity and chemical resistance of the final cured product [1].

| Evidence Dimension | Pre-cure viscosity and matrix integration |

| Target Compound Data | Reduces viscosity and covalently bonds into the matrix |

| Comparator Or Baseline | Non-reactive solvents: Reduce viscosity but evaporate (causing shrinkage/VOCs) |

| Quantified Difference | Maintains 100% solids formulation (zero VOC) while achieving flowability |

| Conditions | Preparation of curable epoxy adhesives and potting compounds |

Enables industrial formulators to achieve the necessary flow and wetting properties for complex molds and laminates without compromising the structural integrity of the cured resin.

Regioselective Synthesis of Dodecyl Chlorohydrins and Amino Alcohols

Due to its highly selective ring-opening behavior, 1,2-epoxydodecane is the optimal precursor for synthesizing specific C12 chlorohydrins, amino alcohols, and functionalized surfactants. Unlike internal epoxides that yield complex mixtures, this terminal epoxide ensures high-purity product formation, reducing the need for expensive chromatographic purification steps in pharmaceutical and specialty chemical manufacturing[1].

Production of Low-Tg CO2-Based Polycarbonates and Elastic Rubbers

In polymer chemistry, 1,2-epoxydodecane is utilized to copolymerize with CO2 to form polycarbonates with exceptionally low glass transition temperatures. Its long aliphatic chain provides the necessary free volume to create flexible, low-viscosity fluids at room temperature, which can be cross-linked into advanced elastic rubbers and sealants. Furthermore, its use maximizes linear polymer yield while suppressing cyclic carbonate byproducts [2].

Low-VOC Reactive Diluent for High-Performance Epoxy Resins

For industrial adhesives, laminates, and potting compounds, 1,2-epoxydodecane is employed as a reactive diluent. It effectively lowers the pre-cure viscosity of heavy epoxy base resins (like DGEBA) to improve substrate wetting and allow for higher filler loading. Because it reacts fully with the amine or anhydride hardeners, it eliminates the VOC emissions and shrinkage associated with traditional solvent-borne systems [3].

References

- [1] Nishitani, K. et al. 'An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents.' Heterocycles, Vol. 74, 2007.

- [2] Fiorani, G. et al. 'Novel elastic rubbers from CO2-based polycarbonates.' Green Chemistry, RSC Publishing, 2023.

- [3] Curable adhesive composition. EP2468792A1, European Patent Office.

Physical Description

Liquid

XLogP3

Boiling Point

Flash Point

Density

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (29.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Oxirane, 2-decyl-: ACTIVE